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Compound of Interest

2-Methyl-3-(morpholin-4-
Compound Name:

yl)propan-1-amine
CAS No.: 137048-92-1

Cat. No.: B2489884

Get Quote

Technical Guide & Application Whitepaper

CAS Number: 163453-33-4 Formula: CsHisN20 Molecular Weight: 158.24 g/mol IUPAC Name:
2-methyl-3-(morpholin-4-yl)propan-1-amine

Executive Summary

In the landscape of drug discovery, 2-Methyl-3-(morpholin-4-yl)propan-1-amine represents a
"privileged linker" motif. Unlike linear diamines, the inclusion of the C2-methyl group introduces
a critical element of conformational constraint, reducing the entropic penalty upon protein
binding. Furthermore, the terminal morpholine ring serves as a robust solubilizing moiety that
modulates LogD without introducing significant metabolic liability (unlike labile piperazines).

This guide delineates the synthesis, physiochemical profile, and strategic application of this
scaffold in Kinase Inhibitor and GPCR ligand design.

Physiochemical Profile & Drug-Like Properties
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Understanding the "Chameleon Effect" of this molecule—capable of acting as both a hydrogen
bond acceptor and a cationic center—is vital for formulation.

Property Value | Description Impact on Drug Design

Ideal for lowering the
LogP (Predicted) -0.3t00.1 lipophilicity of greasy aromatic

cores.

High basicity ensures
pKa (Basic N) ~9.8 (Primary Amine) protonation at physiological
pH, aiding solubility.

Secondary basic center;

pKa (Morpholine N) ~8.3 )
modulates lysosomal trapping.

Topological Polar Surface Area 38 A2 Excellent membrane

(TPSA) permeability profile (<140 A2).
The C2-methyl restricts the
rotation of the propyl chain,

Rotatable Bonds 4

potentially locking bioactive

conformations.

Synthetic Methodologies
Route A: The "Methacrolein" Industrial Route (Preferred)

This route is favored for scale-up due to atom economy and the avoidance of alkyl halide
genotoxins. It exploits the reactivity of Methacrolein, a common industrial intermediate.[1][2][3]

[4]
Mechanism:

e Conjugate Addition (Michael Type): Morpholine undergoes 1,4-addition to methacrolein. The
steric bulk of the methyl group directs the attack but requires controlled temperature to
prevent polymerization.
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e Reductive Amination: The resulting aldehyde is treated with ammonia (or an ammonia
equivalent like ammonium acetate) and a reducing agent (NaBHsCN or Hz/Pd-C).

Route B: The "Nucleophilic Substitution"” Lab Route

Useful for rapid, small-scale generation using readily available alkyl halides.
» Reagents: 3-Chloro-2-methylpropan-1-amine (HCI salt) + Morpholine (excess).
o Conditions: Reflux in Acetonitrile/K2COs.

o Drawback: Potential for bis-alkylation (dimerization) if stoichiometry is not strictly controlled.

Visualized Synthesis Workflow

The following diagram details the scalable Methacrolein Route, highlighting the critical
intermediate 3-morpholino-2-methylpropanal.

Methacrolein 1,4-Addition
(Precursor) (0-25°C)

3-Morpholino-2-methylpropanal

(Aldehyde Intermediate) w
Morpholine Reductive Amination Yield: ~85% Target Amine
(H2/Pd-C or NaBH3CN) CAS 163453-33-4

NH3 / NH40Ac

Click to download full resolution via product page

Caption: Scalable synthesis via Michael addition of morpholine to methacrolein followed by
reductive amination.

Strategic Applications in Medicinal Chemistry
Kinase Inhibitor Design (Solubilizing Tail)

In Tyrosine Kinase Inhibitors (TKIs), the solvent-exposed region often tolerates bulky, polar
groups.
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» Role of CAS 163453-33-4: It is coupled to the core scaffold (e.g., Quinazoline, Pyrimidine)
via an amide or urea linkage.

e The "Methyl Effect": The C2-methyl group introduces chirality. In many cases, one
enantiomer will fold back to interact with the kinase hinge region or avoid a steric clash with
the ribose binding pocket, boosting potency by 10-100x compared to the des-methyl analog.

GPCR Ligands (Linkerology)

For bivalent ligands targeting GPCRs (e.g., Dopamine/Serotonin receptors), the distance
between the primary pharmacophore and the secondary binding site is critical.

e Protocol: The primary amine is acylated to attach the pharmacophore. The morpholine
remains protonated, engaging in cation-pi interactions with conserved aromatic residues
(e.g., Trp/Phe) in the receptor tunnel.

Experimental Workflow: Amide Coupling
Objective: Attach CAS 163453-33-4 to a Carboxylic Acid Core (R-COOH).

Activation: Dissolve R-COOH (1.0 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq).
Stir for 15 min at RT to form the activated ester.

Addition: Add 2-Methyl-3-(morpholin-4-yl)propan-1-amine (1.1 eq).

Reaction: Monitor by LC-MS. The reaction is typically complete in 2-4 hours.

Workup: Dilute with EtOAc, wash with sat. NaHCOs (to remove unreacted acid) and brine.

o Note: Do not wash with strong acid, or you will extract the product into the aqueous phase
due to the morpholine/amine basicity.

Analytical & Handling Standards
Storage & Stability

o State: Colorless to pale yellow oil (free base); Hygroscopic solid (HCI salt).
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o Oxidation: Secondary amines and morpholines are susceptible to N-oxidation over time.
Store under Argon at 4°C.

e CO:2 Sensitivity: Primary amines rapidly absorb atmospheric CO:z to form carbamates. Keep
tightly sealed.

Quality Control (NMR/MS)

e 1H NMR (CDCIs, 400 MHz): Look for the doublet of the C2-methyl group at ~0.9-1.1 ppm.
The morpholine CH2z protons appear as multiplets at ~2.4 ppm (N-adjacent) and ~3.7 ppm
(O-adjacent).

e Mass Spec: ESI+ [M+H]* = 159.15.

SAR Decision Logic

Use the following logic flow to determine if this building block is appropriate for your lead
optimization.
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Caption: Decision tree for selecting 2-methyl-3-morpholinopropyl linkers in Lead Optimization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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